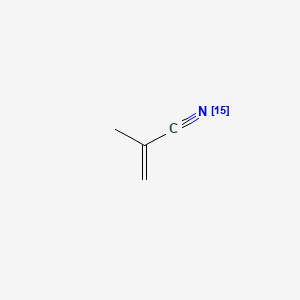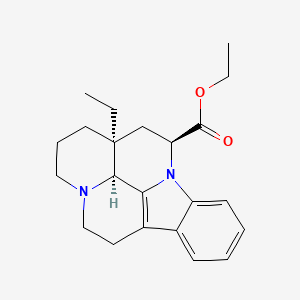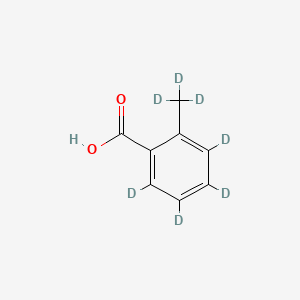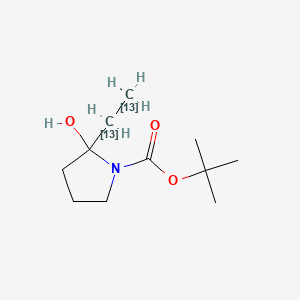![molecular formula C8H13NO2 B586284 (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid CAS No. 146144-65-2](/img/structure/B586284.png)
(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid” is a biochemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 . It is used for proteomics research .
Synthesis Analysis
The synthesis of compounds similar to “(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid” can be achieved through different strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid” is characterized by a bicyclic framework with a carboxylic acid functional group . The structure of similar compounds shows significant twisting of all three ethylene bridges in its bicyclo[2.2.2]octane structure due to steric interactions .Chemical Reactions Analysis
The chemical reactions involving compounds like “(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid” can be influenced by various factors. For instance, the dissociation constants of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids have been studied, providing insights into their reactivity .Scientific Research Applications
Synthesis of Tropane Alkaloids
The compound is used in the enantioselective construction of the 8-azabicyclo [3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities, and research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Expedient Synthesis of Bicyclo Octanes
“(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid” is used in the expedient synthesis of 8-disubstituted bicyclo [3.2.1]octane-3-ones and 9-disubstituted bicyclo [3.3.1]octane-3-ones . This is achieved through the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones . The reaction proceeds with an interesting control of the stereochemistry of the bridged secondary, tertiary, or quaternary center .
Intramolecular Diels-Alder Reaction
The compound is used in an alternative approach for the construction of the bicyclic skeleton, one based on an intramolecular Diels-Alder (IMDA) reaction of a 5-vinyl-1,3-cyclohexadiene . This method allows for the regioselective cleavage of the obtained tricyclo-[3.2.1.0 2.7]octan-3 .
Future Directions
The future directions for research on “(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid” and similar compounds could involve further exploration of their potential applications in drug discovery and development, given their unique structural features . Additionally, more research into the safety profiles of these compounds is required .
properties
IUPAC Name |
(3R)-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-5-1-3-6(9-7)4-2-5/h5-7,9H,1-4H2,(H,10,11)/t5?,6?,7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIUZWIFYIATRZ-KPGICGJXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1[C@@H](N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[2-(Acetylamino)phenyl]propargyl alcohol](/img/structure/B586221.png)
![N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine](/img/structure/B586223.png)